1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine, resulting in the formation of 1,3-dimethyl-5-pyrazolone . This reaction is typically carried out under solvent-less conditions, making it efficient and environmentally friendly. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, it is explored for its potential therapeutic properties, including antileishmanial and antimalarial activities . Additionally, it finds applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. . The compound’s effects are mediated through its binding to target proteins, leading to alterations in cellular processes.
Comparison with Similar Compounds
1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as hydrazine-coupled pyrazoles and imidazole-containing compounds . While these compounds share structural similarities, each has unique properties and applications. For instance, hydrazine-coupled pyrazoles are known for their potent antileishmanial and antimalarial activities, whereas imidazole-containing compounds exhibit a broad range of biological activities, including antibacterial and antiviral properties .
Properties
CAS No. |
1856085-71-6 |
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Molecular Formula |
C13H21N5 |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-5-6-18-12(7-10(2)16-18)9-14-13-8-11(3)15-17(13)4/h7-8,14H,5-6,9H2,1-4H3 |
InChI Key |
RNYIWJDYUZWLDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNC2=CC(=NN2C)C |
Origin of Product |
United States |
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